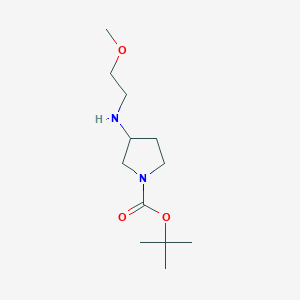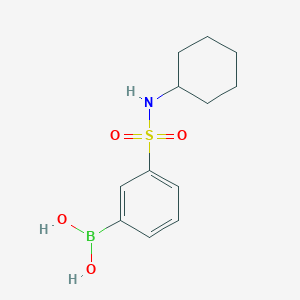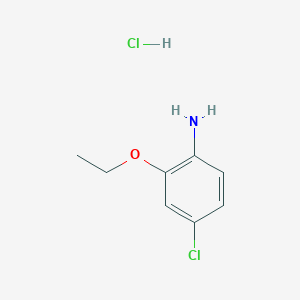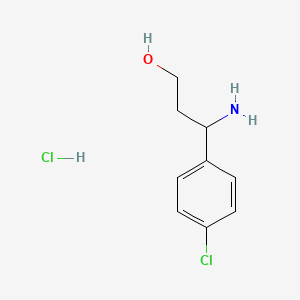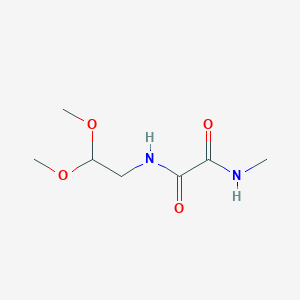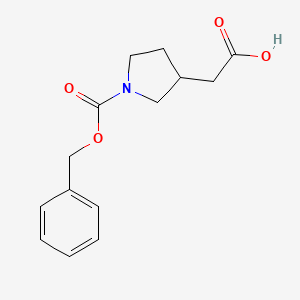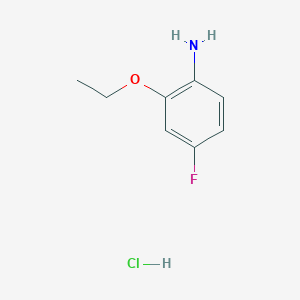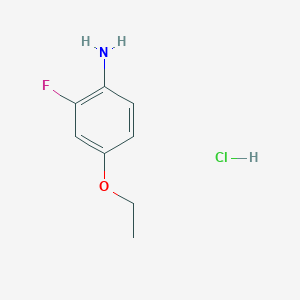![molecular formula C12H21NO6 B1418764 dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate CAS No. 130622-05-8](/img/structure/B1418764.png)
dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Descripción general
Descripción
Dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes a dimethyl ester group and a tert-butyl carbamate protecting group. Such compounds are often of interest in organic synthesis and pharmaceutical research due to their potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate typically involves the protection of an amino acid followed by esterification. One common method includes:
Protection of the Amino Group: The amino group of the amino acid is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid groups are then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Deprotection: The tert-butyl carbamate group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester or carbamate groups.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Deprotection: Trifluoroacetic acid, dichloromethane.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acids.
Deprotection: Yields the free amine.
Substitution: Forms substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. The presence of the ester and carbamate groups can influence its reactivity and interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2R)-2-aminopentanedioate: Lacks the tert-butyl carbamate group.
Dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate: Similar structure but with a shorter carbon chain.
Ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate: Contains ethyl esters instead of methyl esters.
Propiedades
IUPAC Name |
dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(15)18-5)6-7-9(14)17-4/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSPKWUAZQIIGZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)
![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)
![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)
